2,6,6-Trimethylcyclohex-2-ene-1-ylcarbonitrile
Overview
Description
2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile is an organic compound with the molecular formula C10H15N. It is a derivative of cyclohexene, characterized by the presence of three methyl groups and a nitrile group attached to the cyclohexene ring. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Scientific Research Applications
2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound is a volatile derivative of β-carotene and is unique to microalgae as a defense signal against predatory animals .
Mode of Action
It is known to be one of the main volatile terpenoid compounds that can upregulate the expression of defense genes, thereby enhancing adaptability to excessive light (EL) .
Biochemical Pathways
It is known to play a role in the defense mechanisms of microalgae, suggesting it may interact with pathways related to stress response and defense .
Pharmacokinetics
It is known to be soluble in chloroform, dichloromethane, ethyl acetate, and methanol, but insoluble in water . This suggests that its bioavailability could be influenced by these solubility characteristics.
Result of Action
It is known to act as a potent repellent , suggesting it may induce changes in cellular behavior or signaling in response to its presence.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile. For instance, its volatility suggests that it may be sensitive to temperature and pressure changes. Additionally, its solubility characteristics indicate that the presence of certain solvents or the pH of the environment could impact its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,6,6-trimethyl-1-cyclohexene-1-carboxaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the nitrile compound . The reaction conditions typically include the use of a dehydrating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under reflux conditions.
Industrial Production Methods
In industrial settings, the production of 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like ammonia (NH3) or primary amines (RNH2) are employed under acidic or basic conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Amides or other substituted derivatives.
Comparison with Similar Compounds
Similar Compounds
2,6,6-Trimethyl-1-cyclohexene-1-carboxaldehyde: This compound is structurally similar but contains an aldehyde group instead of a nitrile group.
2,6,6-Trimethyl-1-cyclohexene-1-acetaldehyde: Another related compound with an acetaldehyde group.
β-Cyclocitral: A volatile compound with a similar cyclohexene structure but different functional groups.
Uniqueness
The presence of the nitrile group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2,6,6-trimethylcyclohexene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-8-5-4-6-10(2,3)9(8)7-11/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFPBCXFGAYTLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50472051 | |
Record name | 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57524-14-8 | |
Record name | 2,6,6-Trimethyl-1-cyclohexene-1-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57524-14-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6,6-trimethyl-1-cyclohexene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50472051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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